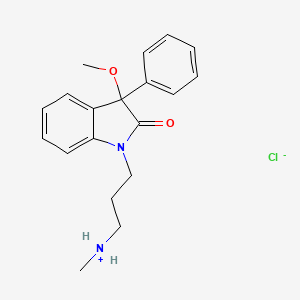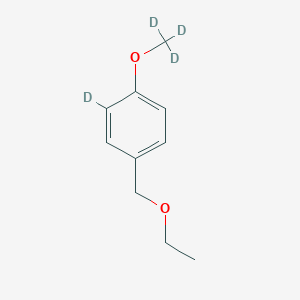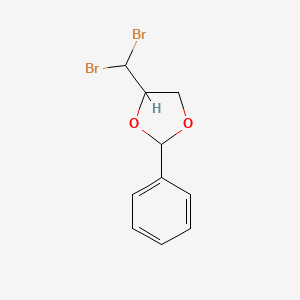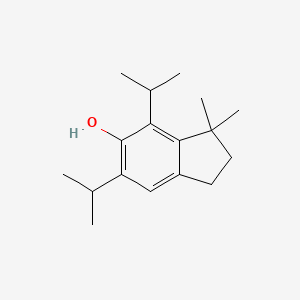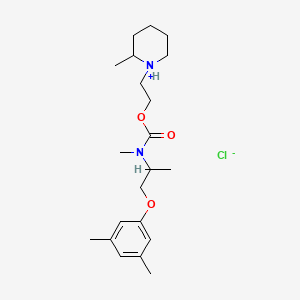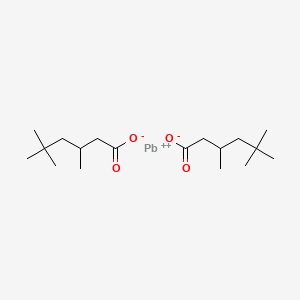
Hexanoic acid, 3,5,5-trimethyl-, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 3,5,5-trimethyl-, lead salt is a chemical compound with the molecular formula C9H19O2Pb. It is a lead salt derivative of 3,5,5-trimethylhexanoic acid. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3,5,5-trimethyl-, lead salt typically involves the reaction of 3,5,5-trimethylhexanoic acid with a lead-containing reagent. One common method is to react 3,5,5-trimethylhexanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the formation of the lead salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 3,5,5-trimethyl-, lead salt can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized under certain conditions, leading to the formation of lead oxides.
Reduction: The compound can be reduced to form lead metal and the corresponding carboxylic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and 3,5,5-trimethylhexanoic acid.
Reduction: Lead metal and 3,5,5-trimethylhexanoic acid.
Substitution: New metal salts and 3,5,5-trimethylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3,5,5-trimethyl-, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialized coatings, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of Hexanoic acid, 3,5,5-trimethyl-, lead salt involves its interaction with molecular targets such as enzymes and cellular membranes. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to cellular toxicity. Additionally, the compound can disrupt cellular processes by interfering with ion channels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, 3,5,5-trimethyl-: The parent compound without the lead ion.
Hexanoic acid, 3,5,5-trimethyl-, tetradec-5-yl ester: An ester derivative with different chemical properties.
Hexanoic acid, 3,5,5-trimethyl-, hexadecyl ester: Another ester derivative with a longer alkyl chain
Uniqueness
Hexanoic acid, 3,5,5-trimethyl-, lead salt is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties. This compound’s ability to undergo specific reactions and its applications in various fields make it a valuable subject of study in both academic and industrial research .
Eigenschaften
CAS-Nummer |
23621-79-6 |
|---|---|
Molekularformel |
C18H34O4Pb |
Molekulargewicht |
521 g/mol |
IUPAC-Name |
lead(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
HHCUBIIYLQMHJR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


